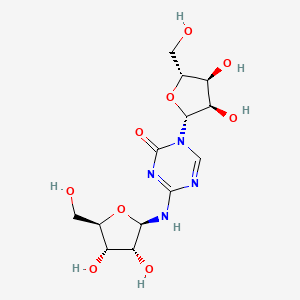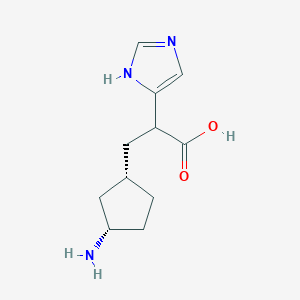![molecular formula C12H10BrNO4 B13424529 Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate typically involves the bromination of an indole precursor followed by esterification. A common method includes the use of N-bromosuccinimide (NBS) for bromination under radical conditions, often initiated by light or heat . The esterification step can be achieved using ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, is crucial for efficient large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced, leading to different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thioethers.
Oxidation Products: Oxidized derivatives may include carboxylic acids or ketones.
Reduction Products: Reduced products often feature alcohols or amines.
Applications De Recherche Scientifique
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, particularly in cancer and antiviral research.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate involves its interaction with specific molecular targets. The brominated indole core can bind to various enzymes or receptors, modulating their activity. The dioxolo ring may enhance the compound’s binding affinity and specificity . Pathways involved often include inhibition of key enzymes or disruption of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-bromoindole-2-carboxylate
- 5-Bromo-2-methylindole
- 7-Bromo-1H-indole-3-carboxylate
Uniqueness
Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is unique due to its dioxolo ring fused to the indole core, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity and biological activity, making it a valuable compound for developing novel pharmaceuticals and synthetic methodologies .
Propriétés
Formule moléculaire |
C12H10BrNO4 |
|---|---|
Poids moléculaire |
312.12 g/mol |
Nom IUPAC |
ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-2-16-12(15)11-10(13)6-3-8-9(18-5-17-8)4-7(6)14-11/h3-4,14H,2,5H2,1H3 |
Clé InChI |
CKYUDJNDHNPDEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC3=C(C=C2N1)OCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)







![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)


